molecular formula C15H17N B2796954 (R)-1,1-Diphenyl-2-aminopropane CAS No. 67659-36-3

(R)-1,1-Diphenyl-2-aminopropane

Cat. No.: B2796954
CAS No.: 67659-36-3
M. Wt: 211.308
InChI Key: XNKICCFGYSXSAI-GFCCVEGCSA-N
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Description

®-1,1-Diphenyl-2-aminopropane is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to an amino group and a propyl chain. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1-Diphenyl-2-aminopropane typically involves the following steps:

    Starting Materials: Benzophenone and an appropriate amine are commonly used as starting materials.

    Grignard Reaction: Benzophenone reacts with a Grignard reagent (such as phenylmagnesium bromide) to form a tertiary alcohol intermediate.

    Reduction: The tertiary alcohol is then reduced to form the corresponding amine. This reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Resolution: The racemic mixture of the amine can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

In industrial settings, the production of ®-1,1-Diphenyl-2-aminopropane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1,1-Diphenyl-2-aminopropane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

®-1,1-Diphenyl-2-aminopropane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1,1-Diphenyl-2-aminopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,1-Diphenyl-2-aminopropane: The enantiomer of the ®-form, with different optical activity and potentially different biological effects.

    1,1-Diphenyl-2-aminobutane: A similar compound with an additional carbon in the propyl chain.

    1,1-Diphenyl-2-aminoethane: A similar compound with one less carbon in the propyl chain.

Uniqueness

®-1,1-Diphenyl-2-aminopropane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments in biological systems makes it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-1,1-diphenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKICCFGYSXSAI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67659-36-3
Record name 67659-36-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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